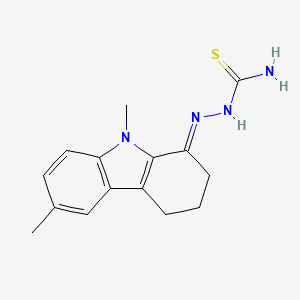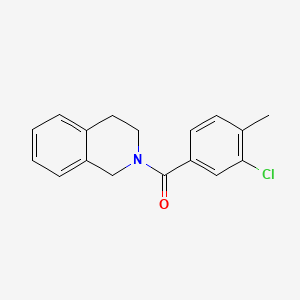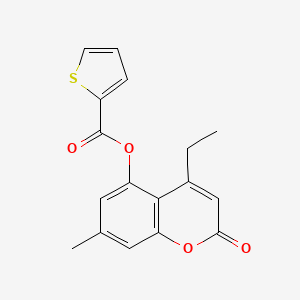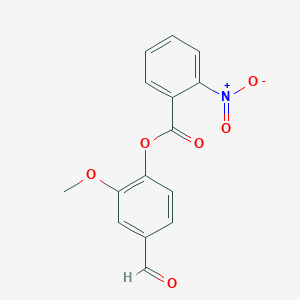![molecular formula C18H17N3O4S2 B3460781 2-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3460781.png)
2-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
Vue d'ensemble
Description
2-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. The compound is synthesized through a specific method and has been studied for its mechanism of action and potential applications in the field of medicine.
Applications De Recherche Scientifique
2-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial infections. The compound has also been shown to modulate the expression of various genes that are involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of various signaling pathways, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. The compound has also been shown to have antibacterial effects by inhibiting the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has several advantages and limitations for lab experiments. One of the advantages is that the compound has been extensively studied and its mechanism of action is well understood. This makes it easier to design experiments and interpret the results. Another advantage is that the compound is relatively stable and can be easily synthesized in large quantities. However, one of the limitations is that the compound can be toxic to cells at high concentrations. This makes it important to carefully control the dosage and exposure time during experiments.
Orientations Futures
There are several future directions for research on 2-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide. One direction is to study its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to understand the long-term effects of the compound on cells and organisms.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-13-4-2-3-5-16(13)25-12-17(22)20-14-6-8-15(9-7-14)27(23,24)21-18-19-10-11-26-18/h2-11H,12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDGDULBCLBRPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B3460705.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-chlorophenyl)benzamide](/img/structure/B3460713.png)
![N-benzyl-4-bromo-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3460726.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3460732.png)


![2-cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3460770.png)
![2-[(2-bromobenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3460798.png)
![N-ethyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3460806.png)



![7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3460834.png)
![methyl 2-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B3460842.png)